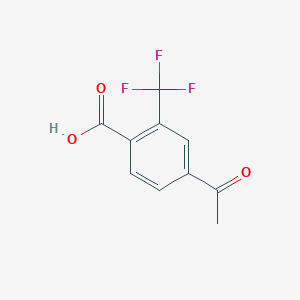
4-Acetyl-2-trifluoromethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-trifluoromethylbenzoic acid is an organic compound with the molecular formula C10H7F3O3. It is characterized by the presence of an acetyl group and a trifluoromethyl group attached to a benzoic acid core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-trifluoromethylbenzoic acid typically involves the introduction of the acetyl and trifluoromethyl groups onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
4-Acetyl-2-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: 4-Carboxy-2-trifluoromethylbenzoic acid
Reduction: 4-(1-Hydroxyethyl)-2-trifluoromethylbenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
科学的研究の応用
4-Acetyl-2-trifluoromethylbenzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 4-Acetyl-2-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability . The acetyl group may also participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity .
類似化合物との比較
Similar Compounds
4-Acetylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethylbenzoic acid: Lacks the acetyl group, affecting its reactivity and applications.
4-Trifluoromethylbenzoic acid: Lacks the acetyl group, leading to different chemical behavior and uses.
Uniqueness
4-Acetyl-2-trifluoromethylbenzoic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials .
特性
IUPAC Name |
4-acetyl-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-5(14)6-2-3-7(9(15)16)8(4-6)10(11,12)13/h2-4H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEUEAOMAZHEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














